1,8-Bis(4-fluorophenyl)octane-1,8-dione
Description
1,8-Bis(4-fluorophenyl)naphthalene is a U-shaped aromatic compound featuring a naphthalene core substituted with two 4-fluorophenyl groups at the 1,8-positions. Its unique geometry arises from the dihedral angles between the naphthalene plane and the fluorophenyl rings, which are 67.76(8)° and 67.50(8)°, respectively, creating an interphenyl angle of 18.95(10)° .
Properties
Molecular Formula |
C20H20F2O2 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
1,8-bis(4-fluorophenyl)octane-1,8-dione |
InChI |
InChI=1S/C20H20F2O2/c21-17-11-7-15(8-12-17)19(23)5-3-1-2-4-6-20(24)16-9-13-18(22)14-10-16/h7-14H,1-6H2 |
InChI Key |
ADEZYBRPGBHUFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCCCCC(=O)C2=CC=C(C=C2)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Features :
- Synthesis : Prepared via Suzuki-Miyaura cross-coupling of 1,8-dibromonaphthalene with 4-fluorophenylboronic acid (92% yield) using Pd(PPh₃)₄ as a catalyst .
- Crystallography: Crystallizes in a monoclinic system (space group P2₁/c) with refined R-factor 0.041 and wR-factor 0.095 .
- Applications : Serves as a model for studying aromatic stacking interactions in rotational transition states due to its face-centered U-shaped geometry .
Structural Analogues: Substitution and Geometry
1,3-Bis(4-bromophenyl)-2-propanone
- Structure: A linear ketone with 4-bromophenyl groups at the 1,3-positions of a propanone backbone .
- Key Differences: Central Moiety: Propanone (sp³-hybridized carbonyl carbon) vs. naphthalene (planar aromatic system). Substituents: Bromine (electron-withdrawing, polarizable) vs. fluorine (small, electronegative). Geometry: Linear arrangement vs. U-shaped conformation.
1,8-Diarylnaphthalenes (e.g., 1,8-Bis(4-methylphenyl)naphthalene)
- Structure : Similar naphthalene core but with methyl or other substituents.
- Impact of Substituents: Fluorine’s electronegativity enhances dipole interactions, influencing crystal packing .
Naphthalimide Derivatives (e.g., 1,8-Naphthalimide)
- Structure : Naphthalene fused with two imide groups.
- Functional Differences: Electronic Properties: Naphthalimides exhibit strong fluorescence due to extended π-conjugation and electron-withdrawing imide groups . Applications: Used in optoelectronics and biosensing, unlike the non-fluorescent 1,8-bis(4-fluorophenyl)naphthalene .
Crystallographic and Electronic Properties
Table 1: Structural Parameters of Selected Bis(aryl) Compounds
Key Observations :
- Dihedral Angles : The U-shaped geometry of 1,8-bis(4-fluorophenyl)naphthalene is critical for studying π-π interactions, whereas planar naphthalimides prioritize electronic delocalization .
Functional and Application-Based Differences
- Aromatic Interactions: The U-shaped fluorophenyl-naphthalene system provides a sterically constrained environment for studying edge-to-face aromatic interactions, unlike flexible propanone derivatives .
- Optoelectronic Utility: Naphthalimides dominate in fluorescence applications due to their D-π-A (donor-π-acceptor) structure, while 1,8-bis(4-fluorophenyl)naphthalene lacks significant emission properties .
- Reactivity: Brominated compounds (e.g., 1,3-bis(4-bromophenyl)-2-propanone) are more reactive in nucleophilic substitutions compared to fluorinated analogues .
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